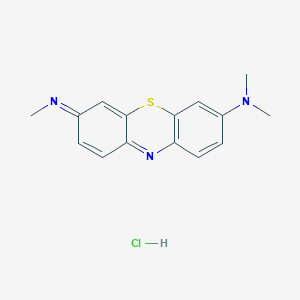

Azure B

描述

天青 B,也称为天青 B 氯化物,是一种阳离子染料,也是亚甲蓝的主要代谢物。它广泛应用于生物染色,特别是在用于血液涂片的 Azure eosin 染色中。 天青 B 以其对单胺氧化酶 A (MAO-A) 的选择性和可逆抑制而闻名,使其在研究和临床环境中具有重要意义 .

科学研究应用

天青 B 在科学研究中有着广泛的应用:

化学: 由于其颜色变化特性,用作 pH 指示剂和氧化还原滴定中的指示剂。

生物学: 广泛用于血液涂片和其他生物样本的染色方案,以区分细胞成分。

医学: 由于其抑制单胺氧化酶 A 的特性,正在研究其抗抑郁作用。它还用于某些类型癌症的光动力治疗。

作用机制

天青 B 主要通过抑制单胺氧化酶 A (MAO-A) 来发挥其作用。通过抑制这种酶,天青 B 会增加脑中单胺类神经递质(如血清素和去甲肾上腺素)的水平,从而产生抗抑郁作用。 该化合物与 MAO-A 的活性位点结合,阻止这些神经递质的分解,从而增强其可用性和活性 .

类似化合物:

亚甲蓝: 天青 B 的母体化合物,用于类似的染色目的,也具有 MAO-A 抑制特性。

天青 A: 亚甲蓝的另一种代谢物,用于类似的染色应用,但染色特性略有不同。

硫堇: 一种与之相关的染料,具有类似的化学结构和生物染色应用。

天青 B 的独特之处: 天青 B 作为 MAO-A 抑制剂,其选择性和效力很高。其独特的染色特性使其在区分生物样本中的细胞成分方面特别有用。 此外,其在治疗抑郁症和某些癌症方面的潜在治疗应用突出了其在研究和临床环境中的多功能性和重要性 .

准备方法

合成路线和反应条件: 天青 B 是通过脱甲基化过程从亚甲蓝合成而来。该反应通常涉及使用强酸或强碱从亚甲蓝中去除甲基,从而形成天青 B。反应条件通常包括升高的温度和受控的 pH 值,以确保获得所需的产品。

工业生产方法: 在工业环境中,天青 B 是使用类似的脱甲基化过程大量生产的,但规模更大以适应更高的产量。该过程涉及对反应条件的持续监测和调整,以维持产品质量和产量。 最终产品通过结晶或其他分离技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 天青 B 会经历各种化学反应,包括:

氧化: 天青 B 可以被氧化成不同的氧化态,这会改变其颜色和染色性质。

还原: 还原反应可以将天青 B 还原回其母体化合物亚甲蓝。

取代: 天青 B 可以参与取代反应,其中其官能团被其他化学基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠或锌粉等还原剂。

取代: 各种亲核试剂可以在酸性或碱性条件下用于实现取代反应。

主要产物:

氧化: 根据氧化程度的不同,会产生不同的氧化产物。

还原: 亚甲蓝。

相似化合物的比较

Methylene Blue: The parent compound of Azure B, used for similar staining purposes and also has MAO-A inhibitory properties.

Azure A: Another metabolite of Methylene blue, used in similar staining applications but with slightly different staining properties.

Thionine: A related dye with similar chemical structure and applications in biological staining.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an MAO-A inhibitor. Its distinct staining properties make it particularly useful in differentiating cellular components in biological samples. Additionally, its potential therapeutic applications in treating depression and certain cancers highlight its versatility and importance in both research and clinical settings .

属性

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJEIWCTMMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040158, DTXSID40944111 | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-55-5, 1231958-32-9 | |

| Record name | Azure B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

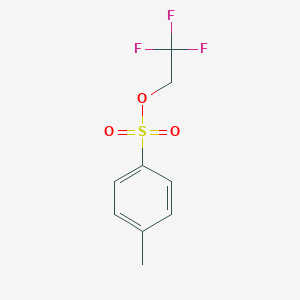

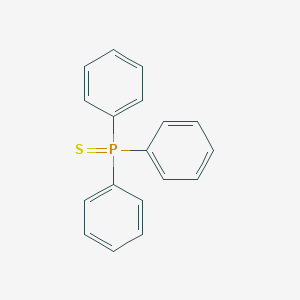

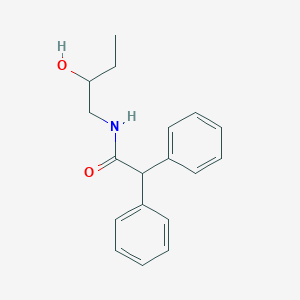

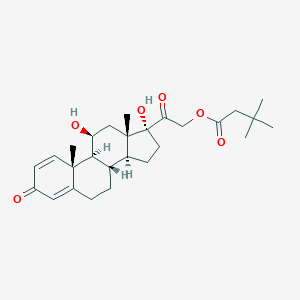

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

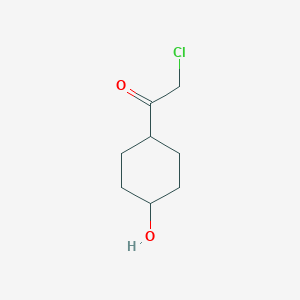

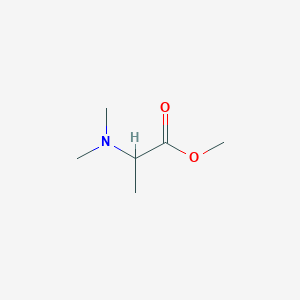

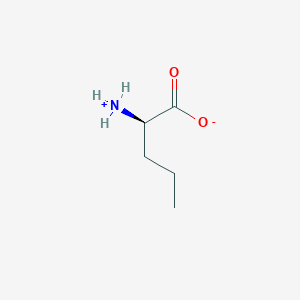

Feasible Synthetic Routes

A: Azure B, a cationic dye, primarily interacts with nucleic acids. Its planar structure allows it to intercalate between the base pairs of DNA and RNA. [, ] This intercalation can interfere with DNA replication and RNA transcription processes. [, ] Additionally, this compound can bind to anionic polyelectrolytes through electrostatic interactions, causing spectral shifts known as metachromasy. [, ]

ANone:

- Spectroscopic Data: this compound exhibits a characteristic absorption maximum (λmax) around 650 nm in its UV-Vis spectrum. [, , ] The exact wavelength can shift slightly depending on the solvent and its interaction with other molecules.

- Biological Staining: this compound is a key component of Romanowsky stains used for staining blood cells and identifying different cell types based on their staining patterns. [, , , ]

- Photodynamic Therapy: Research suggests that this compound can act as a photosensitizer in photodynamic therapy, potentially targeting cancer cells. [, ]

- Electrochemical Sensors: The electrochemical properties of poly(this compound) make it a promising material for developing electrochemical sensors and biosensors. [, ]

A: this compound can catalyze photodynamic reactions, particularly in the presence of light. It can facilitate the photo-oxidation of nucleic acids, primarily guanine bases, leading to their degradation. [] This property has been investigated for its potential in antiviral therapy, specifically targeting viral RNA. []

ANone: While the provided research does not delve into specific computational studies, there is potential for using computational chemistry techniques to study this compound. For example:

ANone: Research on the SAR of this compound and related thiazine dyes highlights the influence of structural modifications on their properties:

- Methylation: The degree of methylation on the thiazine ring system affects the dye's interaction with DNA. For instance, the presence of methyl groups in Methylene Blue contributes to its radioprotective effects, while this compound, with fewer methyl groups, exhibits radiosensitizing properties. []

A: this compound's stability is influenced by pH, temperature, and light. [, , ] Formulation strategies to enhance its stability and bioavailability could include:

ANone: The provided research primarily focuses on the fundamental properties and applications of this compound. Information on specific SHE regulations, risk assessments, and responsible handling practices would need to be obtained from relevant regulatory agencies and material safety data sheets.

A: this compound has a long history in biological staining, dating back to the early 20th century with the development of Romanowsky stains. [] Key milestones include:

- Synthesis and Characterization: Early work focused on synthesizing this compound and elucidating its chemical structure. [, , ]

- Mechanism of Staining: Researchers investigated the interaction of this compound with cellular components like DNA, RNA, and proteins to understand the basis of its staining properties. [, , ]

- Applications Beyond Staining: More recently, research has explored the potential of this compound in areas like photodynamic therapy, electrochemical sensing, and material science. [, , , ]

ANone: this compound research exemplifies cross-disciplinary collaboration, drawing upon:

- Chemistry: For synthesizing, purifying, and characterizing the dye and its derivatives. [, , ]

- Biology: For understanding its interaction with cells and its applications in biological staining and potential therapeutic strategies. [, , , ]

- Material Science: For exploring its use in developing sensors, electrochemical devices, and novel materials. [, ]

- Physics: For investigating its photophysical properties and potential in photodynamic therapy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)

![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)